molecular formula C11H10F3NO B2698967 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 38348-84-4

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No. B2698967
CAS RN: 38348-84-4
M. Wt: 229.202
InChI Key: LAJKVKMHNNEDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H10F3NO . It is also known as Fluorochloridone . This compound is a part of the N-phenyl heterocycle group of herbicides .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .


Molecular Structure Analysis

The molecular structure of “1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” has a molecular weight of 312.115 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Future Directions

The future directions for “1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” and similar compounds could involve further exploration of their potential biological activities. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-4-9(7-8)15-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJKVKMHNNEDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

Synthesis routes and methods

Procedure details

A reaction flask was charged with 70.0 g (0.434 mole) of m-trifluoromethylaniline and 37.4 g (0.434 mole) of butyrolactone. The mixture was heated to reflux at 198° C for 185 minutes. Then, 1.0 g (0.0058 mole) of ptoluenesulphonic acid was added, and the resulting mixture was refluxed for an additional 100 minutes, during which time the temperature dropped from 164° C to 138° C. The mixture was then cooled, a DEan-Stark trap was installed on the condenser, and 50 ml of mesitylene was added. The mixture was then refluxed at 181-187° C until water was no longer produced. The precipitate formed by the reaction was filtered out of the mixture and dried in vacuo, yielding 45.6 g of 1-(m-trifluoromethylphenyl)-2-pyrrolidone, melting point 65°-66° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ptoluenesulphonic acid
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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